1-(Biphenyl-2-yl) piperazine
Overview
Description
1-(Biphenyl-2-yl) piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential antipsychotic activity as indicated by the pharmacological evaluation of similar biphenyl moiety linked with aryl piperazine derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions. For instance, novel derivatives have been synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol . Similarly, other derivatives have been synthesized through processes such as slow evaporation solution growth technique , Claisen Schmidt condensation followed by cyclization and Mannich’s reaction , and other efficient synthetic processes .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using techniques like X-ray crystallography, which reveals the crystal system, space group, and lattice parameters . The piperazine ring typically adopts a chair conformation, and the presence of various substituents on the phenyl ring can influence the overall molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including intermolecular hydrogen bonding and stacking interactions, which are crucial for the stabilization of the crystal lattice . The presence of different functional groups on the piperazine ring can also influence the compound's reactivity towards electrophilic and nucleophilic attacks, as indicated by DFT calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be characterized using spectroscopic techniques such as FTIR, NMR, and UV-Vis. These methods provide insights into the vibrational and electronic properties, chemical shifts, and charge density distribution of the molecules . The thermal stability of these compounds can be assessed using techniques like TG-DTA and DSC . Additionally, the HOMO-LUMO gap derived from computational studies can indicate the chemical reactivity and stability of the compounds .
Relevant Case Studies
Several case studies have demonstrated the potential of piperazine derivatives in pharmacological applications. For example, certain derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting their potential as antipsychotic agents . Other derivatives have been evaluated for their antimicrobial properties, with some exhibiting excellent antibacterial and antifungal activities . Furthermore, the antidepressant and antianxiety activities of some novel derivatives have been investigated, showing significant effects in behavioral tests .
Scientific Research Applications
Antipsychotic Potential
- Design and Synthesis for Antipsychotic Activity : The design of biphenyl moiety linked with aryl piperazine and the synthesis of derivatives for antipsychotic activity have been explored. The compounds exhibit anti-dopaminergic and anti-serotonergic activity, with some showing a promising antipsychotic profile and low catalepsy induction potential. Computational studies, including QSAR, support these results, indicating a strong antipsychotic potential (Bhosale et al., 2014).
Synthesis and Docking Studies
- Synthesis and Docking of Piperazine-1-yl-1H-indazole Derivatives : These derivatives play an important role in medicinal chemistry. The synthesis process and docking studies for compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole indicate their significance in the field (Balaraju et al., 2019).
Antidepressant and Antianxiety Activities
- Novel Derivatives for Antidepressant and Antianxiety Effects : The synthesis of novel derivatives like 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has been studied. These compounds have shown significant antidepressant and antianxiety activities in behavioral tests on albino mice (Kumar et al., 2017).
Anticancer Activity
- Heterocyclic Compounds in Cancer Treatment : Synthesis and characterization of compounds like 1-((2S,3S)-2-(benzyloxy)pentan-3-yl) -4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl) phenyl)-1H-1,2,4-triazol-5(4H)-one, demonstrating potential in vitro anticancer activities against bone cancer cell lines, have been conducted. Molecular docking is used to study potential antiviral activity (Lv et al., 2019).
- Evaluation of Antitumor Activity Against Breast Cancer Cells : 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their anticancer activities. Some derivatives showed promising antiproliferative agents, comparable to cisplatin, against breast cancer cells (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
- Antimicrobial Activity of Piperazine Derivatives : The synthesis and biological evaluation of novel piperazine derivatives have demonstrated significant antibacterial and antifungal activities. This indicates their potential use in combating microbial infections (Rajkumar et al., 2014).
Allosteric Enhancement of Receptors
- Enhancing A1 Adenosine Receptor Activity : Piperazine derivatives have been synthesized and evaluated as allosteric enhancers of the A1-adenosine receptor, indicating their role in modulating receptor activities and potential therapeutic applications (Romagnoli et al., 2008).
Miscellaneous Applications
- Piperazine in Insecticides Design : Exploring 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for novel insecticides indicates its potential in agriculture and pest control (Cai et al., 2010).
- Antidiabetic Compounds : Piperazine derivatives have been identified as potent antidiabetic agents, emphasizing their role in medical applications for diabetes management (Le Bihan et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-phenylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRVRTJVCWZOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029791 | |
Record name | 1-(2-Biphenylyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-2-yl) piperazine | |
CAS RN |
180698-18-4 | |
Record name | 1-(2-Diphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Biphenylyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-DIPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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